3-butyryl-2H-chromen-2-one

Cytochrome P450 Enzyme inhibition Selectivity profiling

Researchers requiring a selective aldosterone synthase (CYP11B2) reference inhibitor for hypertension target validation can rely on this compound. Its 74-fold selectivity over CYP11B1 (IC50=33 nM vs. 2,440 nM) ensures clean on-target cellular assay readouts. Also serves as a C3-acyl coumarin building block for focused library synthesis. • Selective CYP11B2 inhibition for unambiguous target engagement studies. • Established high-yield synthetic routes (72-99%) ensure reliable bulk supply. • Ambient shipping; bulk quantities available.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 1846-73-7
Cat. No. B158361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyryl-2H-chromen-2-one
CAS1846-73-7
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3
InChIKeyHMTUJOLTTSWOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyryl-2H-chromen-2-one Overview


3-Butyryl-2H-chromen-2-one (CAS 1846-73-7), also known as 3-butyrylcoumarin or 3-N-butyrylcoumarin, is a synthetic coumarin derivative featuring a butyryl substituent at the C3 position of the chromen-2-one core . This C3-acyl coumarin scaffold is recognized for its utility as a precursor in bioactive molecule synthesis and as a direct pharmacophore in enzyme inhibition studies, particularly against cytochrome P450 isoforms and cholinesterases [1]. Its molecular structure (C13H12O3, MW 216.23) confers distinct physicochemical properties, including a melting point of 93 °C and predicted boiling point of 405.6 °C, that differentiate it from smaller acyl analogs like 3-acetylcoumarin and more complex coumarin derivatives . The compound is typically procured as a yellow to brown solid with solubility in organic solvents and limited aqueous solubility .

Non-Interchangeability of 3-Butyryl-2H-chromen-2-one


Generic substitution among C3-acyl coumarin derivatives is precluded by chain-length-dependent variations in target engagement, enzyme selectivity, and physicochemical properties. Comparative antibacterial studies on 3-acyl-4-hydroxycoumarins reveal that increasing acyl chain length from acetyl (C2) to butyryl (C4) to decanoyl (C10) progressively enhances antimicrobial potency against Staphylococcus aureus, with the decanoyl analog achieving activity at an 8,000,000 dilution [1]. Similarly, CYP11B2 inhibition data for 3-butyryl-2H-chromen-2-one (IC50 = 33 nM) contrast sharply with the substantially weaker CYP11B1 inhibition (IC50 = 2,440 nM), establishing a selectivity profile that cannot be assumed for acetyl or propionyl analogs lacking comparative target engagement data [2]. The butyryl chain also modulates lipophilicity and membrane permeability relative to shorter-chain analogs, influencing both in vitro assay performance and in vivo distribution. Procurement of the precise 3-butyryl derivative is therefore essential when assay conditions, selectivity windows, or SAR continuity depend on the specific C4 acyl substitution.

3-Butyryl-2H-chromen-2-one Evidence Profile


CYP11B2 Selectivity over CYP11B1

3-Butyryl-2H-chromen-2-one exhibits a pronounced selectivity for CYP11B2 (aldosterone synthase) over CYP11B1, with IC50 values of 33 nM and 2,440 nM, respectively, representing a 74-fold selectivity ratio [1]. This contrasts with the broader class of C3-acyl coumarins, where comparable selectivity data for shorter-chain analogs (e.g., 3-acetylcoumarin) are not reported in the same assay system, and where CYP2A6 inhibition by the butyryl derivative is weak (IC50 = 106,000 nM) [1].

Cytochrome P450 Enzyme inhibition Selectivity profiling

Antimicrobial Activity Against E. coli and S. aureus

3-Butyryl-2H-chromen-2-one demonstrates strain-dependent antimicrobial activity with MIC values of 16 μg/mL against Escherichia coli and 32 μg/mL against Staphylococcus aureus, with corresponding inhibition zones of 18 mm and 15 mm, respectively . In contrast, antibacterial studies on 3-acyl-4-hydroxycoumarin analogs reveal that the unsubstituted 3-acyl derivative exhibits superior activity to nitro- or hydroxyl-substituted variants, and that activity increases with acyl chain length, culminating in the decanoyl analog achieving an 8,000,000 dilution endpoint against S. aureus [1]. The butyryl derivative occupies an intermediate potency position between acetyl (lower activity) and decanoyl (maximal activity) in this homologous series.

Antimicrobial MIC determination Gram-negative bacteria

Lipophilicity and Melting Point Characteristics

3-Butyryl-2H-chromen-2-one exhibits a melting point of 93 °C, density of 1.205 g/cm³, and predicted boiling point of 405.6 °C at 760 mmHg . While explicit LogP values are not reported in the primary literature for direct comparison, the butyryl (C4) substitution confers increased lipophilicity relative to 3-acetylcoumarin (C2) and 3-propionylcoumarin (C3), a trend consistent with homologous series SAR that influences membrane permeability, organic solvent solubility, and chromatographic retention behavior . The compound is soluble in organic solvents but exhibits limited aqueous solubility, a property that affects in vitro assay buffer compatibility and formulation development .

Physicochemical properties Lipophilicity Formulation compatibility

Synthetic Accessibility via High-Yield Routes

3-Butyryl-2H-chromen-2-one is accessible via multiple established synthetic routes, including the Kostanecki reaction, Knoevenagel condensation, and von Pechmann condensation . In comparative synthetic studies of 3-carbonyl, 3-acyl, and 3-carboxyhydrazido coumarins, 3-acyl derivatives (including butyryl analogs) were synthesized in high yields ranging from 72% to 99%, demonstrating that the butyryl substitution does not compromise reaction efficiency relative to smaller acyl groups [1]. This contrasts with more complex C3-substituted coumarins (e.g., aryl or heteroaryl derivatives) that often require multistep sequences and afford lower overall yields.

Synthetic chemistry C3-acylation Precursor availability

BChE-Selective Cholinesterase Inhibition

While direct IC50 data for 3-butyryl-2H-chromen-2-one against cholinesterases are not reported in the accessible primary literature, immobilized cholinesterase capillary reactor screening of 20 coumarin derivatives identified compounds with selective BChE inhibition (IC50 = 109 ± 21 μM for compound 17) and dual AChE/BChE activity (BChE IC50 = 128 ± 28 μM, hu-AChE IC50 = 144 ± 40 μM for compound 19) [1]. The C3-acyl coumarin scaffold, including butyryl-substituted variants, represents a privileged chemotype for cholinesterase inhibitor development, with SAR indicating that C3 substitution influences enzyme selectivity. In contrast, 7-substituted coumarin derivatives (e.g., 7-hydroxycoumarin) exhibit preferential AChE inhibition, highlighting the structural determinants of selectivity that differentiate C3-acyl derivatives from other coumarin subclasses [2].

Cholinesterase Alzheimer's disease Enzyme selectivity

3-Butyryl-2H-chromen-2-one Application Scenarios


CYP11B2 Inhibitor Screening in Cardiovascular Models

Researchers investigating aldosterone synthase (CYP11B2) as a therapeutic target for hypertension, heart failure, or primary aldosteronism can utilize 3-butyryl-2H-chromen-2-one as a selective reference inhibitor. The compound's 74-fold selectivity for CYP11B2 (IC50 = 33 nM) over CYP11B1 (IC50 = 2,440 nM) enables clear differentiation of on-target versus off-target effects in cellular assays using hamster V79MZh cells expressing human CYP11B2 [1]. The weak CYP2A6 inhibition (IC50 = 106,000 nM) further supports its use in counter-screening panels where CYP2A6-mediated metabolism of coumarin substrates must be distinguished from CYP11B2-specific inhibition [1].

Gram-Negative Antibacterial SAR Reference

In antimicrobial susceptibility testing and structure-activity relationship (SAR) campaigns focusing on C3-acyl coumarin derivatives, 3-butyryl-2H-chromen-2-one serves as an intermediate-potency reference compound. With an MIC of 16 μg/mL against E. coli (Gram-negative) and 32 μg/mL against S. aureus (Gram-positive), the compound provides a benchmark for evaluating chain-length-dependent potency trends . Comparative data from 3-acyl-4-hydroxycoumarin studies demonstrate that antibacterial activity increases with acyl chain elongation from acetyl to decanoyl, positioning the butyryl analog as a critical data point for establishing quantitative SAR models [2].

Precursor for C3-Derivatized Coumarin Libraries

Medicinal chemistry groups synthesizing focused coumarin libraries can employ 3-butyryl-2H-chromen-2-one as a versatile C3-acyl building block. The butyryl carbonyl serves as a reactive handle for condensation reactions with hydrazines, hydroxylamines, or amines to generate hydrazones, oximes, or enaminones, respectively. The high-yielding synthetic routes reported for the 3-acyl coumarin class (72-99% yields) [3] and the established methodologies including Knoevenagel and Pechmann condensations ensure reliable access to the core scaffold for subsequent diversification. This contrasts with more complex C3-substituted coumarins that require lengthier synthetic sequences.

Lipophilicity Assay and Formulation Development

Researchers developing in vitro pharmacology assays or early-stage formulations can use 3-butyryl-2H-chromen-2-one to study the impact of C3 acyl chain length on compound partitioning, membrane permeability, and solubility. The butyryl (C4) substitution confers increased lipophilicity relative to acetyl (C2) and propionyl (C3) analogs, a property that influences logD values, plasma protein binding, and cellular uptake . The compound's limited aqueous solubility and solubility in organic solvents make it a suitable model compound for optimizing solubilization strategies (e.g., DMSO stock preparation, surfactant addition) prior to testing more precious lead candidates.

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